

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one molecular structure

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Compound of Interest

Compound Name: 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

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An In-Depth Technical Guide to the Molecular Structure of **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one**

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic nucleus in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, including enzymes and receptors. **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** is a key intermediate in the synthesis of a diverse range of biologically active compounds. Its structure, characterized by a fused pyridine and imidazole ring system, provides a rigid and planar core that is amenable to functionalization, particularly at the nitrogen atoms of the imidazole ring.

This technical guide provides a comprehensive overview of the molecular structure, crystallographic data, and analytical characterization of **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** and its key derivatives. It includes detailed experimental protocols and visual representations of its synthetic utility and biological relevance, tailored for researchers in drug discovery and chemical biology.

Figure 1: 2D Molecular Structure of **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one**.

Molecular and Crystal Structure

The core of **6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** is a bicyclic heteroaromatic system. X-ray crystallography studies on its N-substituted derivatives consistently demonstrate that the fused five- and six-membered rings are essentially planar. For instance, in the 3-methyl derivative, all non-hydrogen atoms lie in a common plane with a root-mean-square (r.m.s.) deviation of 0.017 Å^[1]. Similarly, the 1-acetyl and 1,3-diallyl derivatives show maximum deviations from their mean planes of 0.011 Å and 0.0148 Å, respectively^{[2][3]}. This planarity is a key feature influencing how these molecules stack in a solid state and interact with planar biological structures like DNA or aromatic residues in proteins.

In the solid state, the molecules often form hydrogen-bonded dimers or chains. For example, the 3-methyl derivative forms inversion dimers through N-H···O hydrogen bonds between the amino group and the carbonyl group of an adjacent molecule^[1].

Data Presentation: Crystallographic Parameters

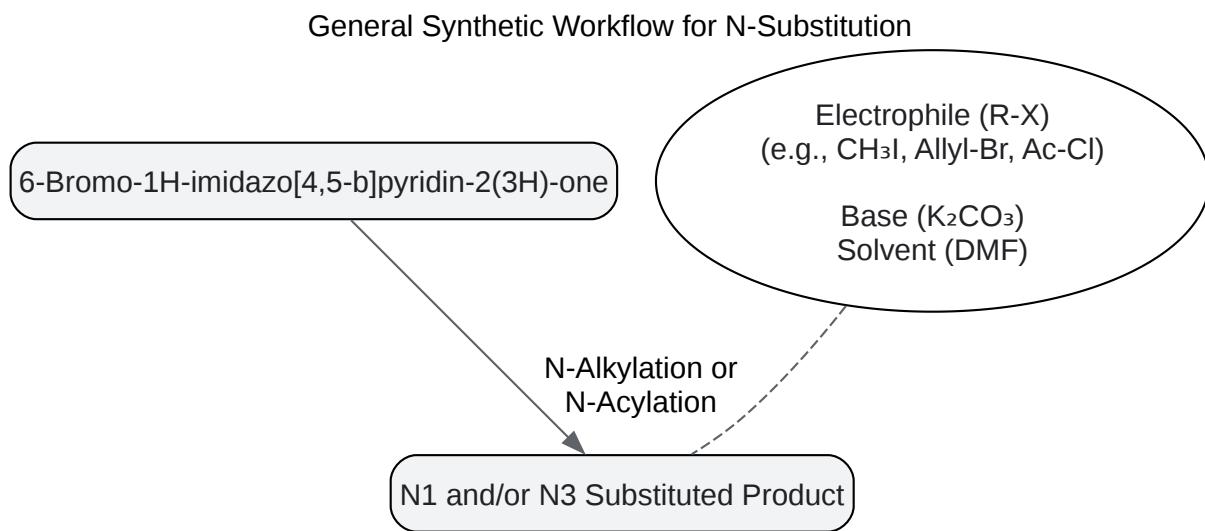
While the crystal structure of the parent compound is not detailed in the provided results, extensive data exists for its N-substituted derivatives, which are crucial for understanding the core scaffold's properties.

Derivative	Formula	Molar Mass (g/mol)	Crystal System	Space Group	Unit Cell Parameter s (Å, °)	Ref.
1,3-Dimethyl	C ₈ H ₈ BrN ₃ O	242.08	Monoclinic	P2 ₁ /c	a=21.7981, b=3.9929, c=20.6636, β=95.398	[4]
3-Methyl	C ₇ H ₆ BrN ₃ O	228.06	Triclinic	P-1	a=4.4151, b=9.6004, c=10.5330, α=116.248, β=93.074, γ=91.687	[1]
1-Acetyl	C ₈ H ₆ BrN ₃ O ₂	256.07	Triclinic	P-1	a=4.8302, b=9.645, c=9.809, α=81.542, β=85.735, γ=89.676	[3]
1,3-Diallyl	C ₁₂ H ₁₂ BrN ₃ O	294.16	Orthorhombic	Pca2 ₁	a=5.4110, b=25.4205, c=9.3170	[2]
3-Benzyl	C ₁₃ H ₁₀ BrN ₃ O	304.15	Triclinic	P-1	a=4.2399, b=10.4463, c=14.5144, α=107.611, β=90.628, γ=99.784	[5]

Synthesis and Reactivity

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one serves as a versatile starting material for a variety of derivatives, primarily through reactions at the N1 and N3 positions of the imidazole ring. The most common transformations are N-alkylation and N-acylation reactions. These are

typically performed under basic conditions using reagents like potassium carbonate (K_2CO_3) in a polar aprotic solvent such as dimethylformamide (DMF)[2][3][4][5]. A phase-transfer catalyst, such as tetra-n-butylammonium bromide, is often employed to facilitate the reaction[3][4][5].



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Figure 2: General workflow for synthesizing derivatives.

Experimental Protocols

General Protocol for N-Alkylation/Acylation

This protocol is a representative example based on the synthesis of various derivatives[3][4][5].

- Reaction Setup: To a stirred solution of **6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one** (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 4.0 eq.) and tetra-n-butylammonium bromide (0.1 eq.).

- **Addition of Electrophile:** Add the corresponding electrophile (e.g., methyl iodide, benzyl chloride, acetyl chloride) (1.1 to 2.5 eq.) dropwise to the mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC)[3][4][5].
- **Work-up:** After the reaction is complete, filter the inorganic salts and remove the solvent (DMF) under reduced pressure.
- **Purification:** Purify the resulting residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the desired N-substituted product[3][4][5].

Protocol for Single Crystal X-ray Diffraction

The determination of the molecular structures cited herein generally follows a standard protocol for small molecule crystallography[6][7][8].

- **Crystal Growth:** Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of the solvent from a solution of the purified compound (e.g., from an ethyl acetate/hexane mixture)[1][3][4].
- **Data Collection:** Mount a suitable crystal on a diffractometer, such as a Bruker X8 APEXII area-detector diffractometer, equipped with a Mo K α radiation source[1][4]. Collect diffraction data at a controlled temperature (e.g., 293 K or 296 K)[4][5]. Perform an absorption correction on the collected data using a multi-scan method (e.g., SADABS)[1][5].
- **Structure Solution:** Solve the crystal structure using direct methods with software such as SHELXS97[4][5]. This initial step determines the positions of the heavier atoms.
- **Structure Refinement:** Refine the structure against F^2 using a full-matrix least-squares method with software like SHELXL97[4][5]. Locate lighter atoms, such as hydrogens, from difference Fourier maps or place them in calculated positions. Refine all non-hydrogen atoms anisotropically.

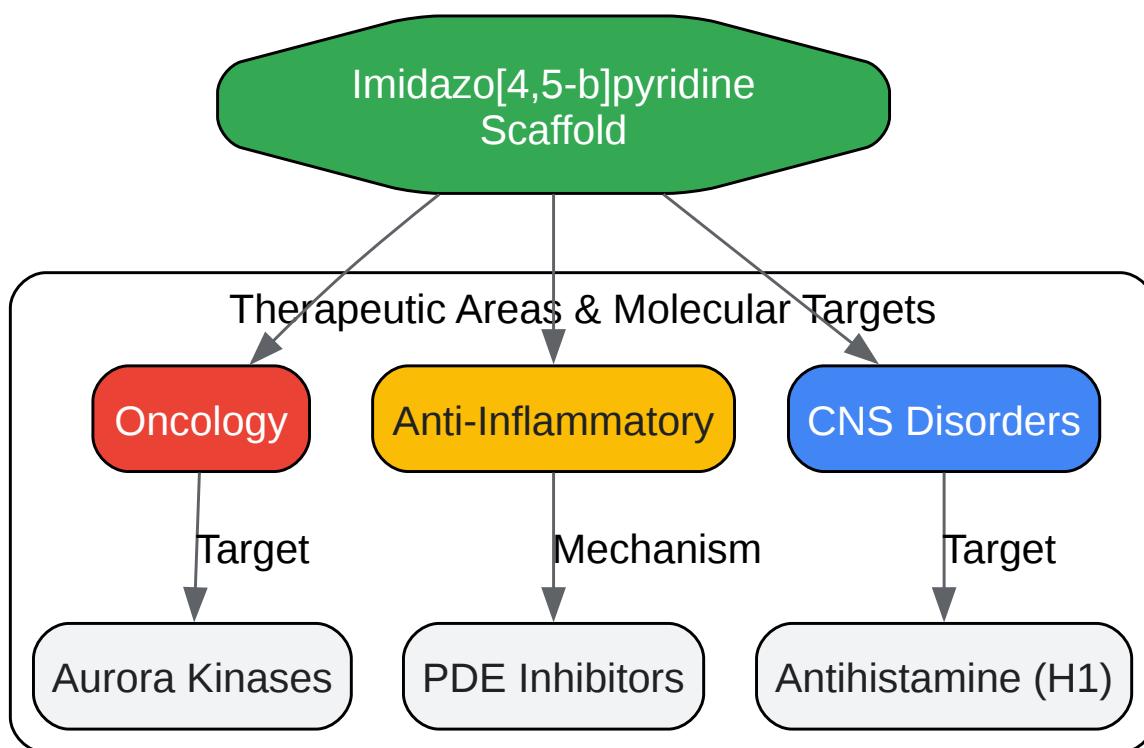
Spectroscopic Characterization

While detailed spectroscopic data for the unsubstituted parent compound is not available in the cited literature, the expected characteristics can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, two broader signals corresponding to the exchangeable N-H protons of the imidazole ring would be present.
 - ^{13}C NMR: The spectrum would display signals for the six unique carbon atoms of the fused ring system, including a characteristic signal for the carbonyl carbon (C2) at a downfield chemical shift.
- Mass Spectrometry (MS):
 - In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ due to the presence of one bromine atom (approximately equal abundance of ^{79}Br and ^{81}Br isotopes).

Biological Significance and Therapeutic Potential

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities[3]. This bioactivity stems from its role as a purine isostere, enabling it to mimic adenine or guanine and interact with their respective biological targets.



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Figure 3: The therapeutic landscape of the imidazo[4,5-b]pyridine scaffold.

Key reported activities for this class of compounds include:

- Oncology: Inhibition of critical cell cycle regulators like Aurora kinases[3].
- Inflammation and Cardiovascular: Acting as inhibitors of cyclic nucleotide phosphodiesterases (PDEs)[3].

- Central Nervous System: Certain derivatives have been investigated as selective antihistamine (H1) agents[3].

Conclusion

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a structurally well-defined and synthetically valuable molecule. Its rigid, planar heterocyclic core, confirmed by extensive crystallographic analysis of its derivatives, makes it an ideal platform for the development of novel therapeutic agents. The straightforward reactivity at its nitrogen centers allows for the creation of large libraries of compounds for screening. The established link between the imidazo[4,5-b]pyridine scaffold and a multitude of biological targets underscores the continued importance of this compound and its analogues in modern drug discovery and development programs.

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